クロザピン-N-オキシド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

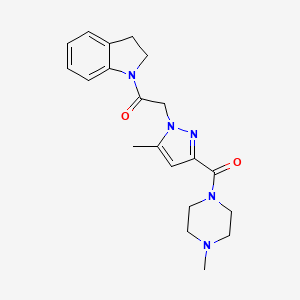

Clozapine-N-oxide hydrochloride is a synthetic compound primarily used in biomedical research. It is known for its role as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine .

科学的研究の応用

Clozapine-N-oxide hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the DREADD system, where it serves as a ligand to selectively activate engineered receptors. This allows researchers to study the function of specific neuronal populations and their role in various behaviors and physiological processes .

In addition to its use in neuroscience, clozapine-N-oxide hydrochloride is also used in pharmacological studies to investigate the effects of clozapine and its metabolites. It helps in understanding the pharmacokinetics and pharmacodynamics of clozapine, providing insights into its therapeutic and side effects .

作用機序

Target of Action

Clozapine-N-oxide (CNO) is a synthetic drug used mainly in biomedical research as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) derived from human muscarinic acetylcholine receptors . It binds and activates hM3Dq and hM4D DREADDs in vitro and in vivo .

Mode of Action

CNO was initially believed to be biologically inert . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .

Biochemical Pathways

The biochemical pathways affected by CNO are those associated with the DREADD receptors it activates. These receptors are engineered G protein-coupled receptors (GPCRs) that can mobilize intracellular calcium . The activation of these receptors can lead to various downstream effects depending on the specific type of DREADD receptor and the cell type in which it is expressed.

Pharmacokinetics

CNO-HCl results in 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO, and relatively less clozapine (3%-5% clozapine/CNO in the CNO-DMSO group and 0.5%-1.5% clozapine/CNO in the CNO-HCl group) . Both groups had large between-subjects variability, pointing to the necessity of performing individual CNO pharmacokinetic studies prior to further experimentation .

Result of Action

The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . This implies that the effects of CNO are largely due to its conversion to clozapine, which can have various effects depending on the specific receptors it interacts with.

Action Environment

The action of CNO can be influenced by various environmental factors. Additionally, the conversion of CNO to clozapine can be influenced by factors such as the presence of specific enzymes in the body . Therefore, the action, efficacy, and stability of CNO can vary depending on the specific conditions in which it is used.

準備方法

Synthetic Routes and Reaction Conditions

Clozapine-N-oxide hydrochloride can be synthesized by reacting clozapine with an oxidizing agent. One common method involves dissolving clozapine in methanol and then adding hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under nitrogen to prevent oxidation by atmospheric oxygen .

Industrial Production Methods

Industrial production of clozapine-N-oxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Clozapine-N-oxide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: It can be reduced back to clozapine.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include clozapine and its various metabolites. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and identify any impurities .

類似化合物との比較

Clozapine-N-oxide hydrochloride is often compared with other DREADD agonists like compound 21 and deschloroclozapine. These compounds share similar functions but differ in their pharmacokinetic properties and receptor affinities .

Compound 21: Known for its higher affinity and more inert character compared to clozapine-N-oxide hydrochloride.

Deschloroclozapine: Exhibits faster kinetics and greater specificity for DREADDs.

These differences make clozapine-N-oxide hydrochloride unique in its application, offering a balance between efficacy and safety in chemogenetic studies.

特性

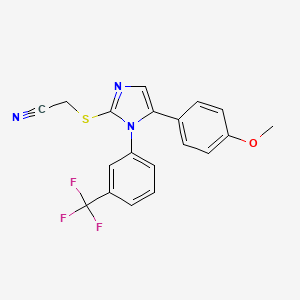

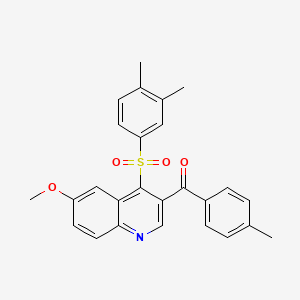

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZGHVYKAJMBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2471900.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2471904.png)

![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)

![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)